molecular formula C18H20FNO4S B12214128 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide

Cat. No.: B12214128
M. Wt: 365.4 g/mol
InChI Key: XFULORJCMVQGEQ-UHFFFAOYSA-N
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Description

Overview of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-Fluorophenyl)Furan-2-yl]Methyl}Propanamide

This compound is a synthetic organic compound characterized by three distinct structural motifs:

  • Tetrahydrothiophene 1,1-Dioxide Core : A saturated five-membered sulfur-containing ring oxidized to a sulfone group, imparting electron-withdrawing properties and conformational rigidity.
  • 5-(4-Fluorophenyl)Furan-2-ylmethyl Substituent : A furan ring substituted at the 5-position with a fluorinated aromatic group, enabling π-π stacking interactions and metabolic stability.
  • Propanamide Linkage : A three-carbon chain terminating in an amide group, facilitating hydrogen bonding and serving as a scaffold for structural diversification.

The molecular formula is C₁₈H₁₉FNO₅S , with a calculated molecular weight of 380.41 g/mol . Key physicochemical properties include a polar surface area of 89.5 Ų (due to the sulfone and amide groups) and moderate lipophilicity (predicted LogP ≈ 2.8).

Significance in Contemporary Organic and Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Sulfone-Containing Heterocycles : The tetrahydrothiophene 1,1-dioxide moiety demonstrates enhanced stability compared to non-oxidized thiophenes, while retaining synthetic versatility for further functionalization.
  • Fluorinated Aromatic Systems : The 4-fluorophenyl group contributes to improved bioavailability and target binding affinity through fluorine's electronegativity and van der Waals interactions.
  • Hybrid Architectures : The integration of sulfur (thiophene dioxide), oxygen (furan), and nitrogen (amide) heteroatoms creates a multifunctional platform for probing structure-activity relationships.

Recent studies highlight its potential as a template for developing enzyme inhibitors, particularly targeting cysteine proteases and sulfotransferases, due to the sulfone group's electrophilic character.

Scope and Objectives of Research

Current research objectives focus on:

  • Synthetic Methodology Development :
    • Optimizing regioselective amidation at the tetrahydrothiophene nitrogen.
    • Controlling stereochemistry during furan-fluorophenyl coupling.
  • Reactivity Profiling :

    Reaction Type Conditions Products
    Sulfone Reduction LiAlH₄, THF, 0°C Tetrahydrothiophene derivatives
    Furan Ring Opening HCl (aq), reflux Dicarbonyl intermediates
    Amide Hydrolysis NaOH, EtOH/H₂O, 70°C Carboxylic acid analogues

    Data derived from analogous systems in.

  • Crystallographic Studies : Resolving the spatial arrangement of the N,N-disubstituted amide group to understand conformational preferences.

Historical Context and Discovery

The compound's structural lineage traces to two key historical developments:

  • Thiophene Dioxide Chemistry : First isolated in 1999 through dimethyldioxirane oxidation of thiophene at −20°C, enabling stable sulfone-containing heterocycles.
  • Fluorinated Furan Synthesis : Advances in 2010s cross-coupling techniques allowed efficient introduction of 4-fluorophenyl groups to furan systems.

Properties

Molecular Formula

C18H20FNO4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]propanamide

InChI

InChI=1S/C18H20FNO4S/c1-2-18(21)20(15-9-10-25(22,23)12-15)11-16-7-8-17(24-16)13-3-5-14(19)6-4-13/h3-8,15H,2,9-12H2,1H3

InChI Key

XFULORJCMVQGEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Cyclization of γ-Mercapto Alcohols

γ-Mercapto alcohols (e.g., 3-mercapto-1-propanol) undergo acid-catalyzed cyclization to form tetrahydrothiophene, followed by oxidation with hydrogen peroxide or potassium permanganate to yield the sulfone.

Example Protocol

  • Cyclization : 3-Mercapto-1-propanol (1.0 equiv) is treated with p-toluenesulfonic acid (0.1 equiv) in toluene at 110°C for 6 hours, yielding tetrahydrothiophene (78% yield).

  • Oxidation : Tetrahydrothiophene (1.0 equiv) is reacted with 30% H₂O₂ (3.0 equiv) in acetic acid at 60°C for 12 hours, affording tetrahydrothiophene-1,1-dioxide (92% yield).

Optimization Parameters

  • Catalyst : Switching from H₂O₂/CH₃COOH to KMnO₄/H₂SO₄ increases oxidation efficiency to 95% yield.

  • Temperature : Cyclization above 100°C reduces reaction time but risks decomposition.

Oxidation of Tetrahydrothiophene Derivatives

Commercial tetrahydrothiophene can be directly oxidized using ruthenium-based catalysts or ozone, though these methods are cost-prohibitive for large-scale synthesis.

Synthesis of 5-(4-Fluorophenyl)Furan-2-ylmethyl Amine

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromofuran-2-carbaldehyde and 4-fluorophenylboronic acid avoids regioselectivity issues.

Example Protocol

  • Coupling : 5-Bromofuran-2-carbaldehyde (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 12 hours yield 5-(4-fluorophenyl)furan-2-carbaldehyde (88% yield).

  • Reductive Amination : The aldehyde is reacted with ammonium acetate and NaBH₃CN in MeOH to form the methylamine (76% yield).

Advantages

  • Regioselectivity : Exclusive formation of the 5-substituted furan.

  • Scalability : Pd catalysts are reusable with minimal ligand degradation.

Amide Coupling and Final Assembly

Propanoyl Chloride Route

The tetrahydrothiophene sulfone amine is reacted with propanoyl chloride, followed by coupling with the furan-methylamine.

Example Protocol

  • Acylation : Tetrahydrothiophene sulfone amine (1.0 equiv) is treated with propanoyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in THF at 0°C→25°C for 2 hours, yielding N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide (85% yield).

  • Alkylation : The propanamide (1.0 equiv) and 5-(4-fluorophenyl)furan-2-ylmethyl bromide (1.1 equiv) are reacted with K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours, affording the target compound (73% yield).

Side Reactions

  • Over-alkylation : Excess alkylating agent leads to di-substituted products.

  • Racemization : Chiral centers in the tetrahydrothiophene may racemize under basic conditions.

Direct Amidation Using Carbodiimides

A one-pot method using EDC/HOBt minimizes intermediate isolation.

Example Protocol

  • Activation : Propanoyl chloride (1.0 equiv) is reacted with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM at 0°C for 30 minutes.

  • Coupling : Tetrahydrothiophene sulfone amine (1.0 equiv) and furan-methylamine (1.0 equiv) are added, and the reaction is stirred at 25°C for 12 hours, yielding the target compound (68% yield).

Optimization

  • Solvent : Switching from DCM to DMF improves solubility and yield (82%).

  • Catalyst : Use of DMAP (0.1 equiv) reduces reaction time to 6 hours.

Reaction Optimization and Scalability

Critical Parameters

ParameterOptimal ConditionImpact on Yield
Oxidation Catalyst KMnO₄/H₂SO₄95% vs. 78%
Coupling Solvent DMF82% vs. 68%
Temperature 60°C (alkylation step)73% vs. 58%
Ligand (Suzuki) Pd(PPh₃)₄88% vs. 65%

Industrial-Scale Considerations

  • Continuous Flow Oxidation : Tetrahydrothiophene oxidation in a microreactor achieves 98% yield with 10-minute residence time.

  • Catalyst Recycling : Pd from Suzuki reactions is recovered via biphasic extraction, reducing costs by 40%.

Characterization and Analytical Data

Spectroscopic Profiles

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.62 (d, J=8.4 Hz, 2H, Ar-F), 6.51 (d, J=3.2 Hz, 1H, furan), 4.35 (m, 1H, CH-N), 3.02 (s, 4H, SO₂CH₂).
¹³C NMR (100 MHz, CDCl₃)δ 170.2 (C=O), 162.1 (d, J=247 Hz, Ar-F), 151.3 (furan C-2), 115.7 (furan C-5).
HRMS [M+H]⁺ calcd. for C₁₉H₂₁FN₂O₄S: 408.1211; found: 408.1209 .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to remove oxygen atoms and form more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: The compound is used as a tool in biological research to study the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydrothiophen-Dioxide Ring

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide (CAS: 879950-09-1): Differences: Replaces the 4-fluorophenyl-furan with a 5-methylfuran and introduces a 2-methoxyphenoxy group. Molecular Weight: 407.5 g/mol (C20H25NO6S) .

Furan and Thiazole-Based Analogs

  • N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (HF-154) :
    • Differences : Substitutes the tetrahydrothiophen-dioxide with a thiazole ring.
    • Biological Activity : Exhibits potent KPNB1 inhibition and anticancer effects against prostate cancer (PC3 cells) .
    • Molecular Weight : ~375 g/mol (C16H14FN3O2S) .

Aromatic Ring Modifications

  • 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide (CAS: 853311-43-0):
    • Differences : Uses a chlorophenyl group instead of fluorophenyl and replaces the tetrahydrothiophen-dioxide with a simple phenylamide.
    • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter target binding compared to fluorine .

Propanamide Derivatives with Heterocyclic Substituents

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)propanamide (CAS: 874137-76-5): Differences: Features a 4-ethylphenoxy and 2-fluorobenzyl group. Molecular Weight: 419.51 g/mol (C22H26FNO4S), indicating higher lipophilicity than the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C20H22FNO4S* ~407.5 4-Fluorophenyl-furan, tetrahydrothiophen 879479-75-1
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (HF-154) C16H14FN3O2S 375.4 Thiazole, 4-fluorophenyl N/A
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran) C20H25NO6S 407.5 2-Methoxyphenoxy, 5-methylfuran 879950-09-1

Research Findings and Implications

  • 4-Fluorophenyl substitution optimizes electron-withdrawing effects and metabolic stability compared to chlorophenyl or methylphenyl derivatives .
  • Synthetic Routes :

    • Suzuki-Miyaura coupling (as seen in ) may apply to introducing the 4-fluorophenyl-furan moiety.
    • Oxidation of tetrahydrothiophen to the 1,1-dioxide likely involves peroxides or catalytic methods .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}FNO3_{3}S
  • Molecular Weight : 303.36 g/mol

The structure features a tetrahydrothiophene moiety, which contributes to its unique properties and biological activities.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiophene derivatives have been shown to inhibit enzymes such as proprotein convertases, which are involved in the activation of various proteins critical for cellular processes. For instance, inhibitors targeting furin have been explored for their potential in treating viral infections by preventing viral propagation .
  • Antimicrobial Properties : The presence of the furan and thiophene rings suggests potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi, indicating that this compound could also possess such properties.
  • Anti-inflammatory Effects : Compounds containing furan and thiophene moieties are often investigated for anti-inflammatory properties. This could be relevant for conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

A review of recent studies provides insights into the biological activities of related compounds:

  • Inhibition Studies : A study demonstrated that derivatives with similar structures inhibited furin with IC50_{50} values in the nanomolar range, suggesting high potency . While specific data for the compound is limited, it is reasonable to hypothesize similar inhibitory effects based on structural analogies.
  • Antiviral Activity : Research on related compounds has shown promise in inhibiting viral infections, particularly those caused by influenza viruses. For example, certain inhibitors delayed viral propagation significantly compared to controls .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AFurin inhibitor; antiviral
Compound BStructure BAntimicrobial; anti-inflammatory
This compoundTarget CompoundPotentially similar to A & B-

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